molecular formula C12H14BrN3 B2840610 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile CAS No. 1000406-20-1

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile

Cat. No.: B2840610
CAS No.: 1000406-20-1
M. Wt: 280.169
InChI Key: XVWJNCXBTLEMBD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is a chemical compound characterized by its bromophenyl and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile typically involves the reaction of 4-bromophenylacetonitrile with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetic acid or amide derivatives.

  • Reduction: Piperazine derivatives or alcohols.

  • Substitution: Derivatives with different substituents at the bromine position.

Scientific Research Applications

2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction with various biomolecules.

  • Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can act as a ligand, binding to specific sites on target molecules, thereby modulating their activity. The bromophenyl group enhances the compound's affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)acetonitrile: Lacks the piperazine group, resulting in different chemical properties and reactivity.

  • 2-(4-Bromophenyl)propionic acid: Contains a propionic acid group instead of the nitrile group, leading to different biological activities.

  • 4-Bromophenylacetic acid: Similar to the compound but without the piperazine moiety, affecting its solubility and reactivity.

Uniqueness: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetonitrile is unique due to the presence of both bromophenyl and piperazine groups, which confer distinct chemical and biological properties compared to similar compounds. This combination allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenyl)-2-piperazin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-3-1-10(2-4-11)12(9-14)16-7-5-15-6-8-16/h1-4,12,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWJNCXBTLEMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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